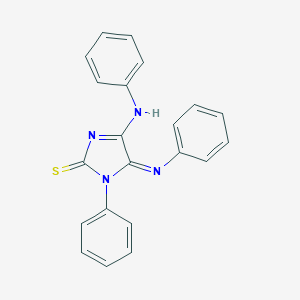
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione (PBIT) is a chemical compound that has been widely studied due to its potential applications in various fields, including pharmaceuticals and materials science. PBIT is a member of the imidazolidine-2-thione family of compounds, which are known for their diverse biological and chemical properties.
Applications De Recherche Scientifique
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been studied for its potential use as a catalyst in organic synthesis reactions. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been investigated for its use in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione is not fully understood, but it is believed to involve the formation of coordination complexes with metal ions. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit strong binding affinity towards metal ions such as copper, cobalt, and nickel. The coordination complexes formed between 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione and metal ions have been shown to exhibit a variety of biological and chemical properties, such as catalytic activity and antimicrobial activity.
Biochemical and Physiological Effects
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit a variety of biochemical and physiological effects, including antiviral, antibacterial, and anticancer properties. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to inhibit the growth of various types of cancer cells, including lung cancer, breast cancer, and prostate cancer cells. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has also been shown to exhibit antiviral properties against a variety of viruses, including herpes simplex virus and human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its versatility. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be easily synthesized using a variety of methods, and it can be used in a wide range of applications. Additionally, 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione exhibits strong binding affinity towards metal ions, which makes it useful in catalysis and other chemical reactions. However, one limitation of using 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in lab experiments is its potential toxicity. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit cytotoxicity towards certain types of cells, which may limit its use in certain applications.
Orientations Futures
There are many potential future directions for the study of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. One area of research that has received significant attention is the development of new materials based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit unique properties that make it useful in the development of new materials, such as polymers and nanomaterials. Another area of research that has potential for future development is the use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in catalysis. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione has been shown to exhibit catalytic activity towards a variety of reactions, and further research may lead to the development of new catalysts based on 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione. Finally, the potential use of 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione in the treatment of various diseases, such as cancer and viral infections, is an area of research that may lead to significant advances in the field of medicine.
Méthodes De Synthèse
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can be synthesized through a variety of methods, including the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a catalyst. Another method involves the reaction of 2-mercaptobenzimidazole with benzaldehyde and aniline in the presence of a base. 1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione can also be synthesized through the reaction of 2-mercaptobenzimidazole with an aldehyde and an amine in the presence of a reducing agent.
Propriétés
Nom du produit |
1-Phenyl-4,5-bis(phenylimino)imidazolidine-2-thione |
|---|---|
Formule moléculaire |
C21H16N4S |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-anilino-1-phenyl-5-phenyliminoimidazole-2-thione |
InChI |
InChI=1S/C21H16N4S/c26-21-24-19(22-16-10-4-1-5-11-16)20(23-17-12-6-2-7-13-17)25(21)18-14-8-3-9-15-18/h1-15H,(H,22,24,26) |
Clé InChI |
JNLPISNKOBIBJC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC(=S)N(C2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




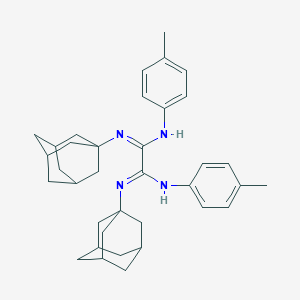
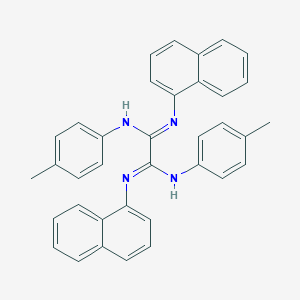

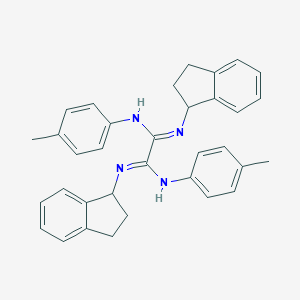
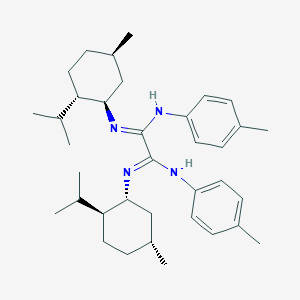
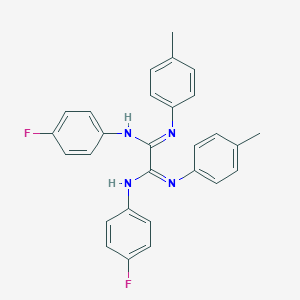
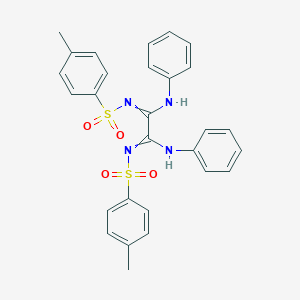


![Ethyl4-[(1,2-diamino-2-{[4-(ethoxycarbonyl)phenyl]imino}ethylidene)amino]benzoate](/img/structure/B307133.png)
![{3-[(3-{[3-(hydroxymethyl)phenyl]imino}-3,4-dihydroquinoxalin-2(1H)-ylidene)amino]phenyl}methanol](/img/structure/B307134.png)
![N-[6-methoxy-3-(phenylimino)-1,4-dihydro-2-quinoxalinylidene]-N-phenylamine](/img/structure/B307137.png)
